molecular formula C9H6BrN3S B11769651 5-Bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile

5-Bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile

Cat. No.: B11769651
M. Wt: 268.14 g/mol
InChI Key: XBJZGUYZJLZGIA-UHFFFAOYSA-N
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Description

5-Bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile is a heterocyclic compound with the molecular formula C9H6BrN3S and a molecular weight of 268.13 g/mol This compound is characterized by the presence of a thieno[2,3-c]pyridazine core, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 5-Bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of 3,4-dimethylthiophene followed by cyclization with hydrazine derivatives to form the thieno[2,3-c]pyridazine core. . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

5-Bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its unique structure allows for interactions with specific biological targets.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of the bromine and carbonitrile groups allows the compound to bind to enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

5-Bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbonitrile group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H6BrN3S

Molecular Weight

268.14 g/mol

IUPAC Name

5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile

InChI

InChI=1S/C9H6BrN3S/c1-4-5(2)12-13-9-7(4)8(10)6(3-11)14-9/h1-2H3

InChI Key

XBJZGUYZJLZGIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC2=C1C(=C(S2)C#N)Br)C

Origin of Product

United States

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